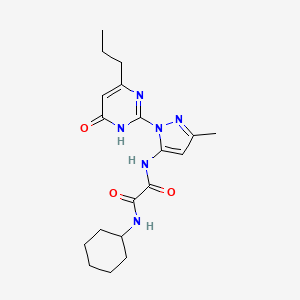![molecular formula C8H11ClF3N3O2 B2822255 2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride CAS No. 2243503-26-4](/img/structure/B2822255.png)
2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride, also known as TFMPB, is a chemical compound that has been extensively researched in the scientific community. It is a pyrazole derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Polymer Modification and Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through a condensation reaction with various amine compounds, including 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, to form amine-treated polymers. This modification increased the swelling degree of the polymers, suggesting a potential for enhanced drug delivery applications. The thermal stability of the modified polymers was also improved, indicating their suitability for various medical applications. The synthesized polymeric compounds showed significant antibacterial and antifungal activities, making them promising candidates for medical applications such as wound dressings and tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Idiopathic Pulmonary Fibrosis Treatment
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and evaluated for their affinity against various integrins. An analog was identified with high affinity and selectivity for the αvβ6 integrin, which is implicated in the pathological fibrosis observed in idiopathic pulmonary fibrosis (IPF). This compound showed promising pharmacokinetic properties for inhaled dosing, suggesting its potential as a therapeutic agent for IPF treatment (Procopiou et al., 2018).
Synthetic Ion Channels
4-oxo-4-[5-(trifluoromethyl)-1H-pyrazol-4-ylmethoxy]butanoic acid was utilized as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. These channels, when irradiated with UV light, exhibited controlled transport of ionic species due to the photo-induced conversion of hydrophobic to hydrophilic groups within the channels. This innovation paves the way for the development of light-controlled release systems, sensors, and information processing devices in nanofluidics and drug delivery applications (Ali et al., 2012).
Fluorescent Property Evaluation
1,3,5-Triaryl-2-pyrazolines, which include structures derived from 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and found to exhibit fluorescence properties. These compounds, upon irradiation with ultraviolet light, showed emission in the blue region of the visible spectrum. This fluorescence characteristic makes them suitable for applications in optical materials, biological labeling, and sensing technologies (Hasan et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-4(3-13-14-6)1-2-5(12)7(15)16;/h3,5H,1-2,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQJPMDXLGSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCC(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

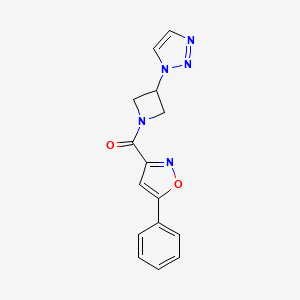
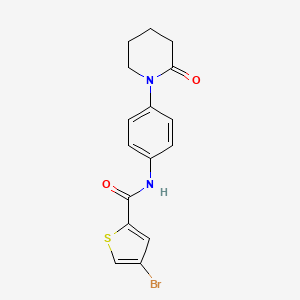

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
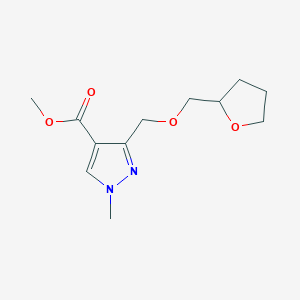
![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)

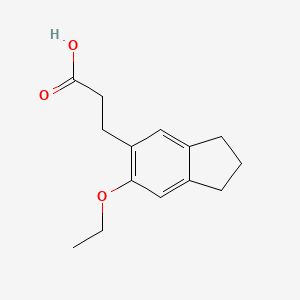
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
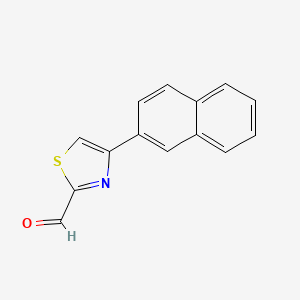

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

